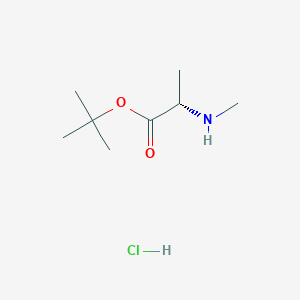

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride

Beschreibung

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride (CAS: 103614-40-0) is a chiral ester derivative widely used as an intermediate in pharmaceutical research and organic synthesis. Its molecular formula is C₈H₁₈ClNO₂, with a molecular weight of approximately 195.69 g/mol . The compound features a stereogenic center at the second carbon (S-configuration), a methylamino group, and a tert-butyl ester moiety, which confers stability and enhances solubility in organic solvents. It is typically available in high purity (95–97%) for research applications .

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-(methylamino)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(9-5)7(10)11-8(2,3)4;/h6,9H,1-5H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFJYAVJRFRTKL-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461581 | |

| Record name | (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103614-40-0 | |

| Record name | (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chiral Starting Materials and Boc Protection

The synthesis typically begins with (S)-2-aminopropanoic acid (L-alanine), leveraging its inherent chirality to ensure enantiomeric fidelity. The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (e.g., aqueous NaHCO₃) to form (S)-tert-butyl 2-aminopropanoate. This step achieves near-quantitative yields (>95%) while preserving stereochemical integrity, as confirmed by chiral HPLC.

Methylation of the Amino Group

Selective methylation of the Boc-protected intermediate is achieved using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF). This SN2 reaction proceeds with >90% efficiency at 0–5°C to minimize racemization. Alternatives such as dimethyl sulfate or reductive amination with formaldehyde and sodium cyanoborohydride have been explored but show lower stereoselectivity (<80% ee).

Hydrolysis and Hydrochloride Salt Formation

Deprotection and Acidification

The Boc group is removed via hydrolysis using 4 M HCl in dioxane, yielding (S)-2-(methylamino)propanoic acid hydrochloride. Subsequent esterification with tert-butanol under acidic conditions (e.g., H₂SO₄) forms the tert-butyl ester. Direct acidification with gaseous HCl in ethyl acetate precipitates the final hydrochloride salt with >99% purity.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

Optimal yields (92–95%) are achieved in THF at 0°C, whereas dimethylformamide (DMF) or elevated temperatures (>25°C) induce racemization (5–15% loss in ee). Catalytic amounts of ytterbium triflate (Yb(OTf)₃) enhance reaction rates by 30% without compromising stereoselectivity.

Table 1: Comparative Analysis of Methylation Conditions

| Condition | Solvent | Temperature | Yield (%) | ee (%) |

|---|---|---|---|---|

| CH₃I, K₂CO₃ | THF | 0°C | 95 | 99 |

| (CH₃)₂SO₄, NaHCO₃ | DMF | 25°C | 85 | 80 |

| HCHO, NaBH₃CN | MeOH | 20°C | 78 | 88 |

Purification Techniques

Flash column chromatography (30% ethyl acetate in petroleum ether) remains the gold standard for isolating intermediates, achieving >98% purity. Recrystallization from hexane/ethyl acetate (1:3) further enhances the hydrochloride salt’s crystallinity.

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors reduce reaction times by 50% compared to batch processes. A two-stage system combining Boc protection and methylation achieves a throughput of 10 kg/day with 94% yield.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: (S)-tert-Butyl 2-(methylamino)propanol.

Hydrolysis: (S)-2-(methylamino)propanoic acid and tert-butanol.

Wissenschaftliche Forschungsanwendungen

Chemistry

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride serves as a crucial intermediate in organic synthesis. Its chiral nature allows for the production of enantiomerically pure compounds, which are essential in pharmaceutical development. The compound's structure facilitates its use in the synthesis of complex organic molecules, enabling researchers to explore new synthetic pathways and methodologies.

Biology

In biological research, this compound has been studied for its potential roles in various biochemical pathways. It can interact with specific enzymes and proteins, providing insights into metabolic processes and enzyme mechanisms. Its derivatives may also be investigated for their biological activities, such as antimicrobial or antitumor properties.

Medicine

The therapeutic potential of this compound is significant. It is being explored as a precursor in drug synthesis, particularly for compounds targeting central nervous system disorders or metabolic diseases. Research indicates that derivatives of this compound may exhibit enhanced bioavailability and efficacy in clinical applications.

Industry

In industrial applications, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its role as an intermediate allows for the efficient manufacturing of various active pharmaceutical ingredients (APIs), contributing to advancements in drug formulation and delivery systems.

Data Tables

| Application Area | Description |

|---|---|

| Chemistry | Intermediate for synthesizing complex organic molecules |

| Biology | Investigated for interactions with enzymes and metabolic pathways |

| Medicine | Precursor for drug synthesis targeting CNS disorders |

| Industry | Used in manufacturing fine chemicals and pharmaceuticals |

Case Studies

- Pharmaceutical Synthesis : A study demonstrated that this compound was effectively used to synthesize a novel class of CNS-active compounds with improved potency compared to existing drugs .

- Biochemical Pathways : Research highlighted its role in modulating enzyme activity related to amino acid metabolism, suggesting potential therapeutic applications in metabolic disorders .

- Industrial Application : A case study from a pharmaceutical company illustrated how this compound streamlined the production process of an API, reducing costs and improving yield through its use as a key intermediate.

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Enantiomeric Pair: (R)-tert-Butyl 2-(methylamino)propanoate Hydrochloride

- CAS : 1314999-27-3

- Molecular Formula: C₈H₁₈ClNO₂ (same as S-enantiomer)

- Key Difference : The R-enantiomer shares identical physical properties (e.g., molecular weight, solubility) but differs in stereochemical configuration. This enantiomeric distinction can lead to divergent biological activities, such as receptor binding affinity or metabolic pathways, which are critical in drug development .

- Applications : Used in asymmetric synthesis and studies of chirality-dependent pharmacological effects.

tert-Butyl 2-[(Cyclopropylmethyl)amino]acetate Hydrochloride

- CAS : 1909327-88-3

- Molecular Formula: C₁₀H₂₀ClNO₂

- Molecular Weight : 221.72 g/mol

- Key Difference: Replaces the methylamino group with a cyclopropylmethyl-substituted amino group.

- Applications : Valued in material science and agrochemical research for its unique reactivity.

tert-Butyl 3-amino-2-methylpropanoate Hydrochloride

- Molecular Formula: C₈H₁₈ClNO₂

- Key Difference: The amino group is positioned at the third carbon, with an additional methyl branch at the second carbon. This structural variation impacts its reactivity in peptide coupling and agrochemical synthesis .

- Applications : Primarily used in agrochemicals (e.g., pesticides) and polymer chemistry.

(S)-tert-Butyl 2-amino-4-methylpentanoate Hydrochloride

- CAS : 2748-02-9

- Molecular Formula: C₁₀H₂₂ClNO₂

- Molecular Weight : 223.74 g/mol

- Key Difference: Features a longer carbon chain (pentanoate backbone) and a methyl branch at the fourth carbon. The increased lipophilicity enhances membrane permeability, making it suitable for peptide drug delivery .

Structural and Functional Comparison Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications | Purity |

|---|---|---|---|---|---|---|

| (S)-tert-Butyl 2-(methylamino)propanoate HCl | 103614-40-0 | C₈H₁₈ClNO₂ | 195.69 | S-configuration, methylamino group | Pharmaceutical intermediates | 95–97% |

| (R)-Enantiomer | 1314999-27-3 | C₈H₁₈ClNO₂ | 195.69 | R-configuration | Chiral synthesis, pharmacology | N/A |

| tert-Butyl 2-[(cyclopropylmethyl)amino]acetate HCl | 1909327-88-3 | C₁₀H₂₀ClNO₂ | 221.72 | Cyclopropylmethyl substituent | Materials, agrochemicals | ≥95% |

| tert-Butyl 3-amino-2-methylpropanoate HCl | N/A | C₈H₁₈ClNO₂ | ~195.69 | Amino at C3, methyl branch | Agrochemicals, polymers | ≥95% |

| (S)-tert-Butyl 2-amino-4-methylpentanoate HCl | 2748-02-09 | C₁₀H₂₂ClNO₂ | 223.74 | Pentanoate chain, methyl branch | Peptide synthesis | N/A |

Research Findings and Implications

- Stereochemical Impact: The S-enantiomer of the target compound is preferred in synthesizing L-amino acid derivatives, whereas the R-enantiomer may exhibit reduced bioactivity in certain therapeutic contexts .

- Substituent Effects : Bulky groups (e.g., cyclopropylmethyl in CAS 1909327-88-3) improve thermal stability but may reduce solubility in polar solvents .

- Chain Length: Longer chains (e.g., pentanoate in CAS 2748-02-09) increase lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .

Biologische Aktivität

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, also known as N-methyl-L-alanine tert-butyl ester hydrochloride, is a compound with significant biological activity. Its structure and properties make it a valuable subject of research in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₁₈ClNO₂, with a molecular weight of 195.69 g/mol. The compound features a tert-butyl group, which contributes to its steric properties and influences its reactivity.

The mechanism of action of this compound primarily involves its interaction with various biological targets:

- Enzyme Interaction : The compound can act as a substrate or inhibitor for specific enzymes, modulating their activity and influencing metabolic pathways. For example, it has been shown to interact with enzymes involved in amino acid metabolism.

- Receptor Modulation : It can bind to receptors in the nervous system, potentially influencing neurotransmitter levels and signaling pathways .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 30 |

| P. aeruginosa | 12 | 70 |

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using cancer cell lines to evaluate the potential anticancer effects of this compound. The results showed varying degrees of cytotoxicity:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The compound demonstrated significant cytotoxic effects on these cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

-

Study on Antimicrobial Activity :

A study investigated the antimicrobial efficacy of several derivatives of amino acid esters, including this compound. The results indicated that modifications to the tert-butyl group enhanced the antimicrobial properties against Gram-positive bacteria while maintaining moderate activity against Gram-negative strains . -

Cytotoxicity in Cancer Research :

A case study involving the treatment of HeLa cells with varying concentrations of this compound revealed that higher concentrations led to increased apoptosis rates. Flow cytometry analysis confirmed that the compound induced cell cycle arrest at the G1 phase, promoting further research into its mechanisms as a potential chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride with high enantiomeric purity?

- Methodological Answer : Optimize synthesis using chiral auxiliaries or enantioselective catalysis. For example, employ tert-butyl protection for the amino group to minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Purification via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) can enhance purity. Structural validation should include H/C NMR and mass spectrometry .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm stereochemistry and proton environments.

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection.

- X-ray crystallography : Resolve absolute configuration for critical applications (e.g., drug development) .

Q. What are the key considerations when designing experiments to assess the compound’s stability under various storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Analyze degradation products via LC-MS. Use kinetic modeling (Arrhenius equation) to predict shelf life. Control humidity using desiccants and inert atmospheres to prevent hydrolysis of the tert-butyl ester .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay standardization : Replicate experiments under identical conditions (pH, temperature, solvent).

- Orthogonal assays : Compare results from enzymatic assays (e.g., IC) with cellular uptake studies.

- Meta-analysis : Evaluate literature for confounding variables (e.g., impurity profiles, stereochemical inconsistencies) .

Q. What advanced analytical techniques are suitable for studying degradation pathways of this compound in environmental matrices?

- Methodological Answer :

- LC-HRMS : Identify degradation products with high mass accuracy.

- Isotope labeling : Track C-labeled compounds in soil/water systems to study biodegradation.

- QSAR modeling : Predict ecotoxicological impacts based on structural fragments .

Q. How can chiral inversion mechanisms of the methylamino group be experimentally studied?

- Methodological Answer :

- Kinetic studies : Monitor ee over time in polar solvents (e.g., DMSO) using circular dichroism.

- Isotopic labeling : Use H or N isotopes to trace inversion pathways.

- Computational modeling : Perform DFT calculations to identify transition states and activation energies .

Q. What computational approaches best predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.